5,5-Dimethyl-1,3-cyclohexadiene

thermal stability sigmatropic rearrangement process chemistry

5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3), with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol, is a gem-dimethyl-substituted cyclic conjugated diene. The presence of two methyl groups at the 5-position creates a quaternary carbon center, which imparts a rigid s-cis conformation to the diene system and introduces steric hindrance that differentiates its reactivity from unsubstituted 1,3-cyclohexadiene and other regioisomers.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 33482-80-3
Cat. No. B3051393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-cyclohexadiene
CAS33482-80-3
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCC1(CC=CC=C1)C
InChIInChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3
InChIKeyKGYVJUSBRARRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3) Procurement Guide: Chemical Identity and Core Characteristics for Sourcing Decisions


5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3), with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol, is a gem-dimethyl-substituted cyclic conjugated diene [1][2]. The presence of two methyl groups at the 5-position creates a quaternary carbon center, which imparts a rigid s-cis conformation to the diene system and introduces steric hindrance that differentiates its reactivity from unsubstituted 1,3-cyclohexadiene and other regioisomers [3]. This structural feature fundamentally alters its thermal stability profile, rearrangement pathways, and participation in pericyclic reactions, making it a distinct chemical entity rather than a commodity cyclohexadiene.

5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3) Cannot Be Interchanged with Generic Cyclohexadienes or Diones: Key Structural and Reactivity Considerations


Substituting 5,5-dimethyl-1,3-cyclohexadiene with a generic 1,3-cyclohexadiene or a related analog (e.g., 5,5-dimethyl-1,3-cyclohexanedione) is chemically unsound due to fundamental differences in oxidation state, functional group repertoire, and thermal behavior. While 5,5-dimethyl-1,3-cyclohexadiene is a hydrocarbon diene (C₈H₁₂), its diketone analog, dimedone (5,5-dimethylcyclohexane-1,3-dione, C₈H₁₂O₂), contains two carbonyl groups that confer entirely different solubility, hydrogen-bonding capacity, and nucleophilic/electrophilic character [1]. The calculated Log P of 3.495 for the diene indicates high hydrophobicity, whereas dimedone is water-soluble [2]. Furthermore, the gem-dimethyl substitution pattern in the target compound creates a distinct thermal rearrangement landscape—exhibiting a [1,5] sigmatropic methyl migration threshold at approximately 300°C and aromatization onset above 420°C—which is absent in unsubstituted 1,3-cyclohexadiene and in regioisomers such as 5,6-dimethyl-1,3-cyclohexadiene [3][4]. These differences dictate that process conditions, purification strategies, and downstream reactivity expectations must be compound-specific, not class-generic.

5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Analogs and Class Members


Thermal Rearrangement Onset Temperature: 5,5-Dimethyl-1,3-cyclohexadiene vs. Unsubstituted 1,3-Cyclohexadiene

5,5-Dimethyl-1,3-cyclohexadiene exhibits a distinct thermal rearrangement profile characterized by the onset of [1,5] sigmatropic methyl migration at 300°C, followed by aromatization to toluene above 420°C [1][2]. In contrast, unsubstituted 1,3-cyclohexadiene undergoes thermal ring-opening to 1,3,5-hexatriene between 300°C and 400°C, without the methyl migration pathway [3]. This fundamental difference in thermal degradation mechanism—methyl shift versus ring-opening—means that process engineers cannot rely on class-level thermal stability assumptions when designing high-temperature reactions or separations involving the 5,5-dimethyl derivative.

thermal stability sigmatropic rearrangement process chemistry

Hydrophobicity and Partition Coefficient: 5,5-Dimethyl-1,3-cyclohexadiene vs. Dimedone (5,5-Dimethylcyclohexane-1,3-dione)

The calculated Log P (octanol-water partition coefficient) for 5,5-dimethyl-1,3-cyclohexadiene is 3.495, indicating high hydrophobicity and preferential partitioning into nonpolar organic phases [1]. Dimedone (5,5-dimethylcyclohexane-1,3-dione), which shares the same 5,5-dimethylcyclohexane scaffold but differs in oxidation state, is water-soluble and routinely used in aqueous analytical chemistry . This stark contrast in hydrophobicity—Log P ≈ 3.5 for the diene versus water solubility for the dione—means that the diene is unsuitable as a drop-in replacement for dimedone in aqueous-phase reactions or aldehyde detection protocols.

solvent selection extraction efficiency formulation

Industrial-Scale Solvent Performance: 5,5-Dimethyl-1,3-cyclohexadiene as a High-Boiling Reaction Medium

5,5-Dimethyl-1,3-cyclohexadiene has been employed as a solvent on an industrial scale for acid-catalyzed condensations, enabling a 94.1% yield in the synthesis of 3,3'-dimethyl-4,4'-biphenyldiol at 130–140°C over 5 hours [1]. The high boiling point of the compound facilitates these elevated-temperature conditions while maintaining an inert atmosphere. In a separate industrial process, the compound served as a solvent for the synthesis of tert-butylisocyanate, with yields reported at 80% [2]. These documented yields in industrial settings provide a tangible benchmark for process chemists evaluating solvent options; direct comparison of yields under identical conditions using alternative high-boiling solvents (e.g., xylenes) would be required for a rigorous head-to-head assessment, but the 94.1% and 80% yield benchmarks establish a performance baseline.

industrial synthesis solvent engineering process optimization

Regioisomeric Distinction: Thermal Rearrangement Product Distribution of 5,5-Dimethyl-1,3-cyclohexadiene vs. 5,6-Dimethyl-1,3-cyclohexadiene

Upon thermolysis between 300°C and 475°C, 5,5-dimethyl-1,3-cyclohexadiene undergoes a characteristic [1,5] sigmatropic methyl migration to yield a mixture of dimethyl-1,3-cyclohexadiene isomers, including 1,5-dimethyl-, 2,6-dimethyl-, and 1,3-dimethyl-1,3-cyclohexadiene, along with toluene and m-xylene as aromatization byproducts [1]. This specific product distribution is a direct consequence of the gem-dimethyl substitution at the 5-position. In contrast, the regioisomer 5,6-dimethyl-1,3-cyclohexadiene (CAS 5715-27-5) possesses a different substitution pattern and is expected to follow a distinct thermal rearrangement trajectory, though direct comparative thermolysis data for 5,6-dimethyl-1,3-cyclohexadiene is limited [2]. The documented product distribution for the 5,5-dimethyl isomer serves as an analytical fingerprint for quality control and reaction monitoring.

isomer identification analytical reference reaction monitoring

5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3) Optimal Use Cases: Where the Quantitative Differentiation Delivers Tangible Value


High-Temperature Industrial Solvent for Acid-Catalyzed Condensations

Based on documented industrial-scale use achieving 94.1% yield in the synthesis of 3,3'-dimethyl-4,4'-biphenyldiol at 130–140°C under inert atmosphere [1], 5,5-dimethyl-1,3-cyclohexadiene is optimally deployed as a high-boiling, hydrophobic reaction medium for condensation and cyclization reactions requiring elevated temperatures and exclusion of water. Its calculated Log P of 3.495 ensures immiscibility with aqueous workup streams, simplifying product isolation [2]. Process chemists should consider this solvent when designing syntheses that demand temperatures in the 80–140°C range with inert conditions, particularly for acid-catalyzed transformations where water sensitivity is a concern.

Model Substrate for Sigmatropic Rearrangement Studies

The well-characterized thermal rearrangement of 5,5-dimethyl-1,3-cyclohexadiene—exhibiting [1,5] sigmatropic methyl migration commencing at 300°C and aromatization to toluene above 420°C—makes this compound a valuable model substrate for investigating sigmatropic rearrangements and pericyclic reaction mechanisms [3][4]. Unlike unsubstituted 1,3-cyclohexadiene, which undergoes ring-opening, the gem-dimethyl group channels the thermal reactivity toward methyl migration, providing a clean system for mechanistic studies. Physical organic chemists and computational chemists can leverage this predictable thermal behavior as a benchmark for validating computational models of sigmatropic shifts.

Nonpolar Diene Building Block for Diels-Alder Cycloadditions

As a conjugated diene with a rigid s-cis conformation enforced by the gem-dimethyl group, 5,5-dimethyl-1,3-cyclohexadiene participates in Diels-Alder [4+2] cycloadditions [5]. The steric bulk at the 5-position can influence stereoselectivity outcomes in cycloaddition reactions. Synthetic chemists seeking a hydrophobic diene partner for cycloadditions in nonpolar media—where water-soluble alternatives like dimedone are unsuitable—should prioritize this compound. The rigid conformation may offer advantages in controlling endo/exo selectivity relative to more flexible acyclic dienes.

Analytical Reference Standard for Dimethylcyclohexadiene Isomer Identification

The distinct thermal rearrangement product profile of 5,5-dimethyl-1,3-cyclohexadiene—yielding a characteristic mixture of 1,5-dimethyl-, 2,6-dimethyl-, and 1,3-dimethyl-1,3-cyclohexadiene isomers upon thermolysis—provides a reference fingerprint for identifying and quantifying dimethylcyclohexadiene isomers in complex mixtures using GC-MS or NMR [6]. Analytical laboratories and quality control departments can procure this compound as a certified reference material to calibrate instrumentation and validate analytical methods for isomer separation and identification, particularly in petrochemical or synthetic organic chemistry contexts.

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